

HPLC or mass spectrometry methods for quantifying Chloramphenicol in samples

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Compound of Interest		
Compound Name:	Chloramphenicol	
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Application Notes and Protocols for Chloramphenicol Quantification

These application notes provide detailed methodologies for the quantification of **chloramphenicol** in food samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and professionals in drug development and food safety.

Method 1: HPLC-UV for Chloramphenicol in Milk

This section details a simple, rapid, and inexpensive Dispersive Liquid-Liquid Microextraction (DLLME) coupled with an HPLC-UV method for the extraction and quantification of **chloramphenicol** residues in milk samples.

Experimental Protocol

- 1. Sample Preparation (DLLME)
- Deproteinization: Take a 5.0 mL milk sample and add 10 mL of acetonitrile. Shake the
 mixture vigorously for 5 minutes and then centrifuge at 9000 rpm for 5 minutes to precipitate
 the proteins.
- Extraction:



- Take 1.0 mL of the deproteinized milk supernatant (which acts as the disperser solvent)
 and add 0.4 mL of chloroform (as the extraction solvent).
- Rapidly inject this mixture into 1.0 mL of deionized water in a conical test tube.
- A cloudy solution will form. Centrifuge this mixture for 5 minutes at 4500 rpm. The fine droplets of the extraction phase will settle at the bottom.
- · Reconstitution:
 - Collect the settled organic phase using a 1.0 mL Hamilton syringe.
 - Dry the collected organic phase under a gentle stream of nitrogen at 30°C.
 - Reconstitute the residue in 500 μL of the mobile phase.
- 2. HPLC-UV Analysis
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., Waters C18, 150 x 4.6 mm, 5 μm).[1]
- Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH 6.8) and acetonitrile (20:80, v/v).[1]
- Flow Rate: 1.0 mL/minute.[1]
- Detection Wavelength: 278 nm for chloramphenicol.[2]
- Injection Volume: 100 μL of the reconstituted sample.[2]
- Column Temperature: 40°C.[2]

Data Presentation



Parameter	Value	Reference
Linearity Range	0.02 - 0.85 μg/L	[2]
Correlation Coefficient (R²)	> 0.999	[2]
Limit of Detection (LOD)	12.5 μg/kg	[2]
Precision (RSD, n=3)	< 15%	[2]
Recovery	69.1 - 79.4%	[2]

Experimental Workflow



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Workflow for **Chloramphenicol** analysis by HPLC-UV.

Method 2: LC-MS/MS for Chloramphenicol in Honey

This section describes a highly sensitive and selective method for the quantification of **chloramphenicol** in honey samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for detecting trace levels of **chloramphenicol**, meeting stringent regulatory requirements.

Experimental Protocol

- 1. Sample Preparation (Liquid-Liquid Extraction)
- Initial Dilution: Weigh 1 gram of honey into a centrifuge tube. Add 5 mL of water and vortex for 2 minutes to dissolve the honey.[3]
- Extraction: Add 10 mL of acetonitrile and 1 gram of sodium chloride to the tube. Mix well.[3]



- Phase Separation: Centrifuge the mixture for 5 minutes at 4000 rpm.[3]
- Solvent Evaporation: Transfer the upper acetonitrile layer to a clean tube and evaporate it to dryness under a stream of nitrogen.[3]
- Reconstitution: Reconstitute the dried residue in 1 mL of a diluent (e.g., 90:10 water:acetonitrile) for LC-MS/MS analysis.[3]
- 2. LC-MS/MS Analysis
- Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Column: A suitable reversed-phase column (e.g., Synergy Fusion RP 18e, 50 x 2.6 mm, 2.5 μm).[3]
- Mobile Phase: A gradient elution using Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). A typical gradient runs from 85% aqueous to 85% organic over 5 minutes.[3]
- Flow Rate: 0.4 mL/min.[3]
- Injection Volume: 20 μL.[3]
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor for specific precursor-to-product ion transitions for chloramphenicol for quantification and confirmation. For example, a common transition is m/z 320.8 -> 151.8 for quantification.[3]

Data Presentation



Parameter	Value	Reference
Linearity Range	0.1 - 5.0 ng/mL	[3]
Correlation Coefficient (r)	> 0.99	[3]
Limit of Detection (LOD)	0.023 μg/kg	[4]
Limit of Quantification (LOQ)	0.047 μg/kg	[4]
Recovery	≥ 84%	[3]

Experimental Workflow



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Workflow for **Chloramphenicol** analysis by LC-MS/MS.

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